molecular formula C17H16O3 B1292317 4-Acetoxy-2',4'-dimethylbenzophenone CAS No. 890100-31-9

4-Acetoxy-2',4'-dimethylbenzophenone

Cat. No.: B1292317
CAS No.: 890100-31-9
M. Wt: 268.31 g/mol
InChI Key: JOBLZQWKIDTGAW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Acetoxy-2’,4’-dimethylbenzophenone typically involves the acetylation of 4-hydroxy-2’,4’-dimethylbenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction conditions usually include heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Acetoxy-2’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

4-Acetoxy-2’,4’-dimethylbenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’,4’-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

4-Acetoxy-2’,4’-dimethylbenzophenone can be compared with other benzophenone derivatives, such as:

Properties

IUPAC Name

[4-(2,4-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-4-9-16(12(2)10-11)17(19)14-5-7-15(8-6-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBLZQWKIDTGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641743
Record name 4-(2,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-31-9
Record name 4-(2,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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